methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride
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Overview
Description
Methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: Amino groups are introduced at the 3 and 4 positions of the cyclohexane ring through a series of reactions involving amination.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Purification: The final product is purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted cyclohexane derivatives.
Scientific Research Applications
Methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted on its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R,4S)-3,4-diaminocyclopentan-1-ol dihydrochloride
- (1S,3R,4S)-3,4-Dihydroxycyclohexanecarboxylate
Uniqueness
Methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C8H18Cl2N2O2 |
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Molecular Weight |
245.14 g/mol |
IUPAC Name |
methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;;/h5-7H,2-4,9-10H2,1H3;2*1H/t5-,6-,7+;;/m0../s1 |
InChI Key |
ABBAQSJCDGQODF-LUSMBATISA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H]([C@@H](C1)N)N.Cl.Cl |
Canonical SMILES |
COC(=O)C1CCC(C(C1)N)N.Cl.Cl |
Origin of Product |
United States |
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